![molecular formula C23H18FN3O3S B4800547 2-{3-[(E)-(3-ALLYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B4800547.png)
2-{3-[(E)-(3-ALLYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}-N-(4-FLUOROPHENYL)ACETAMIDE
Overview
Description
2-{3-[(E)-(3-ALLYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a combination of indole, thiazolidine, and fluorophenyl groups. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(E)-(3-ALLYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazolidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(E)-(3-ALLYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiazolidine ring, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and fluorophenyl rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{3-[(E)-(3-ALLYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}-N-(4-FLUOROPHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{3-[(E)-(3-ALLYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and tryptophan share the indole nucleus and exhibit various biological activities.
Thiazolidine Derivatives: Compounds such as pioglitazone and rosiglitazone are known for their antidiabetic properties.
Fluorophenyl Compounds: Fluoxetine and flurbiprofen are examples of compounds containing the fluorophenyl group, used as antidepressants and anti-inflammatory agents, respectively.
Uniqueness
What sets 2-{3-[(E)-(3-ALLYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}-N-(4-FLUOROPHENYL)ACETAMIDE apart is its unique combination of these three functional groups, which may confer a distinct set of biological activities and therapeutic potential .
Properties
IUPAC Name |
2-[3-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]indol-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3S/c1-2-11-27-22(29)20(31-23(27)30)12-15-13-26(19-6-4-3-5-18(15)19)14-21(28)25-17-9-7-16(24)8-10-17/h2-10,12-13H,1,11,14H2,(H,25,28)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBQRVNWSKBIQK-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


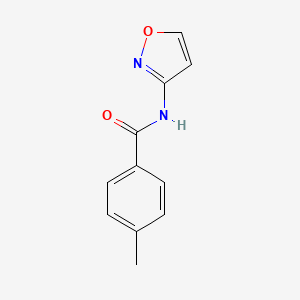
![ethyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B4800475.png)
![3-bromo-N-[(Z)-3-(3-hydroxypropylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4800486.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4800494.png)
![methyl 4,5-dimethoxy-2-{[(5-methyl-2-thienyl)carbonyl]amino}benzoate](/img/structure/B4800499.png)
![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B4800502.png)
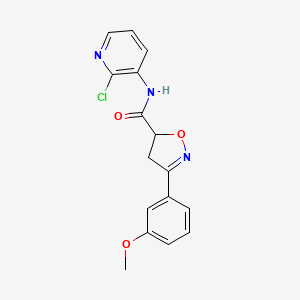
![1-(3-chlorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B4800516.png)
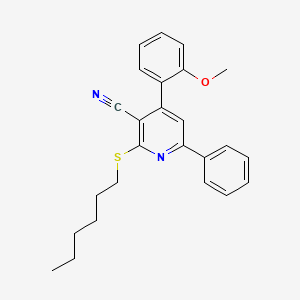
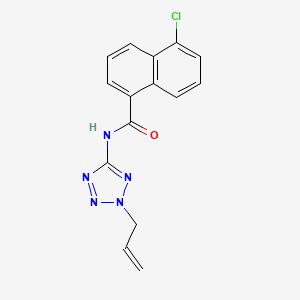
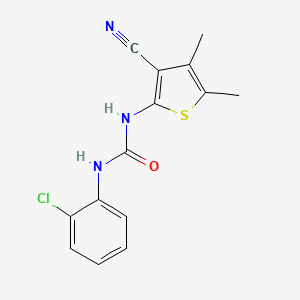
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-chloro-5-iodobenzamide](/img/structure/B4800544.png)
![3-phenyl-2-(propylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4800552.png)
![N-(3,4-dimethylphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4800553.png)
